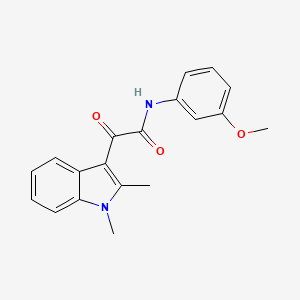

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-12-17(15-9-4-5-10-16(15)21(12)2)18(22)19(23)20-13-7-6-8-14(11-13)24-3/h4-11H,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYVWGDBWAGEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Substitution Reactions: The 1,2-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Amide Formation: The final step involves the formation of the amide bond between the indole derivative and 3-methoxyphenyl acetic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Core Modifications: Indole Substitution Patterns

The dimethyl substitution at the indole N1 and C2 positions distinguishes this compound from related derivatives. Key comparisons include:

Analysis :

N-Substituent Variations

The 3-methoxyphenyl group on the acetamide moiety is critical for hydrogen bonding and π-π interactions. Comparisons include:

- Positional Isomerism : Compound 5j (N-4-methoxyphenyl) in vs. the target compound (N-3-methoxyphenyl). Meta-substitution may confer better steric compatibility with target proteins than para-substitution.

- Functional Group Impact : In F12016 , replacing 3-methoxyphenyl with 2-acetylphenyl abolished activity, highlighting the importance of substituent electronic and spatial properties.

- Biological Relevance : D-24851’s pyridinyl group enables specific interactions with tubulin, demonstrating how heteroaromatic N-substituents can drive target engagement.

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic compound belonging to the indole class, characterized by its unique structural features that confer various biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from recent studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O3 |

| Molecular Weight | 322.36 g/mol |

| LogP | 3.1517 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 46.283 Ų |

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, certain indole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating potent antibacterial activity .

Anticancer Activity

The indole scaffold is well-known for its anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a related compound exhibited IC50 values in the micromolar range against human colon adenocarcinoma cells . The mechanism of action often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A comprehensive screening of a library of indole-based compounds revealed that specific modifications to the indole structure significantly enhance antimicrobial potency. The study identified several promising candidates with low cytotoxicity profiles while maintaining high efficacy against fungal pathogens like Cryptococcus neoformans .

Case Study 2: Anticancer Evaluation

In a study focusing on the anticancer potential of indole derivatives, researchers synthesized various analogs of this compound and evaluated their effects on different cancer cell lines. The results indicated a strong correlation between structural modifications and anticancer activity, with some analogs achieving IC50 values below 10 µM against breast cancer cells .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 1,2-dimethylindole-3-carboxylic acid derivatives with 3-methoxyaniline via an oxoacetamide bridge. Key steps include:

- Activation of the indole carbonyl : Use coupling agents like HATU or EDC with DIPEA in DMF to facilitate amide bond formation .

- Optimization : Employ continuous flow reactors to enhance reaction efficiency and reduce side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

- Monitoring : Track reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm intermediates via H NMR (e.g., indole proton signals at δ 7.2–7.8 ppm) .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR should reveal distinct signals for the indole aromatic protons (δ 6.8–7.5 ppm), methoxyphenyl protons (δ 3.8 ppm for OCH), and acetamide NH (δ 8.1–8.5 ppm). C NMR confirms carbonyl groups (C=O at ~170 ppm) .

- X-Ray Crystallography : Single-crystal analysis resolves conformational details, such as dihedral angles between indole and methoxyphenyl rings (e.g., 54.8–77.5° in analogous structures) .

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting electronic properties and reactivity, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, HOMO localized on the indole ring suggests susceptibility to electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to model aggregation behavior. Compare with experimental solubility data (e.g., logP ~2.5) .

- Docking Studies : Map binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina, correlating with IC values from enzyme assays .

Q. How can researchers address contradictions between crystallographic data and spectroscopic results regarding molecular conformation?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference X-ray data (e.g., bond lengths ±0.02 Å) with NOESY NMR to confirm spatial proximity of substituents .

- Temperature-Dependent Studies : Perform variable-temperature NMR to detect dynamic conformational changes (e.g., rotation of methoxyphenyl group) .

- Theoretical Refinement : Use DFT-optimized geometries to reconcile discrepancies in dihedral angles observed in crystal vs. solution states .

Q. What strategies can elucidate the biological activity of this compound, particularly its interaction with cellular targets?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare with structurally similar indole derivatives (IC values in µM range) .

- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs to track subcellular localization (e.g., mitochondrial targeting) .

- SAR Analysis : Modify substituents (e.g., methoxy group position) and correlate with activity trends using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.